molecular formula C7H8N2O4 B108875 2,6-Dimethoxypyrimidine-4-carboxylic acid CAS No. 59864-30-1

2,6-Dimethoxypyrimidine-4-carboxylic acid

Cat. No. B108875
CAS RN: 59864-30-1
M. Wt: 184.15 g/mol
InChI Key: APCAETLUMQRTDK-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C7H8N2O4 and a molecular weight of 184.15 . It is manufactured by Fluorochem Ltd .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethoxypyrimidine-4-carboxylic acid consists of a pyrimidine ring with two methoxy groups at the 2 and 6 positions and a carboxylic acid group at the 4 position .


Physical And Chemical Properties Analysis

2,6-Dimethoxypyrimidine-4-carboxylic acid has a melting point of 162°C . Further physical and chemical properties could not be found in the available information.

Scientific Research Applications

Comprehensive Analysis of 2,6-Dimethoxypyrimidine-4-carboxylic Acid Applications

2,6-Dimethoxypyrimidine-4-carboxylic acid is a versatile chemical compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.

Pharmaceutical Research: In pharmaceutical research, 2,6-Dimethoxypyrimidine-4-carboxylic acid serves as a building block for the synthesis of various drugs. Its derivatives are explored for their potential as inhibitors of enzymes or receptors, which can lead to the development of new medications for diseases such as cancer, diabetes, and neurodegenerative disorders.

Agrochemical Synthesis: This compound is utilized in the synthesis of agrochemicals, including herbicides and pesticides. Its structure is key in creating compounds that target specific enzymes in pests, providing a way to protect crops without harming the surrounding environment.

Material Science: In material science, researchers use 2,6-Dimethoxypyrimidine-4-carboxylic acid to develop new polymers with enhanced properties. These polymers can be used in various applications, from medical devices to automotive parts, due to their improved durability and chemical resistance.

Chemical Synthesis: The compound acts as an intermediate in the synthesis of complex organic molecules. Its presence in a reaction can influence the formation of bonds, leading to the creation of new compounds with desired properties for further research or industrial application.

Analytical Chemistry: 2,6-Dimethoxypyrimidine-4-carboxylic acid is used in analytical chemistry as a standard or reagent. It helps in the calibration of instruments and the development of analytical methods for the detection and quantification of various substances.

Biochemistry: In biochemistry, the compound is used to study enzyme-substrate interactions. It can mimic the structure of natural substrates, allowing researchers to investigate the binding affinity and catalytic mechanisms of enzymes.

Environmental Science: Researchers in environmental science use this compound to understand the degradation processes of organic molecules in the environment. It serves as a model compound to study the effects of various environmental factors on the stability and breakdown of organic chemicals.

Computational Chemistry: 2,6-Dimethoxypyrimidine-4-carboxylic acid is used in computational chemistry to model reactions and predict the behavior of molecules. Programs such as Amber, GROMACS, and others utilize this compound to produce simulations that help in understanding molecular dynamics .

Safety And Hazards

The safety data sheet for a similar compound, 4,6-DIMETHOXYPYRIMIDINE-2-CARBOXYLICACID, indicates that it is harmful if swallowed, in contact with skin, or inhaled. It may cause skin and eye irritation and respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective clothing/eye protection/face protection .

properties

IUPAC Name

2,6-dimethoxypyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-12-5-3-4(6(10)11)8-7(9-5)13-2/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCAETLUMQRTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371204
Record name 2,6-Dimethoxypyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780209
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,6-Dimethoxypyrimidine-4-carboxylic acid

CAS RN

59864-30-1
Record name 2,6-Dimethoxypyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethoxypyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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